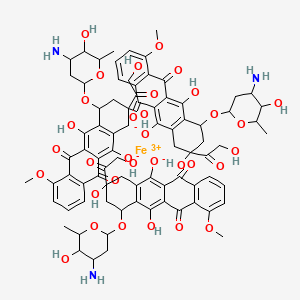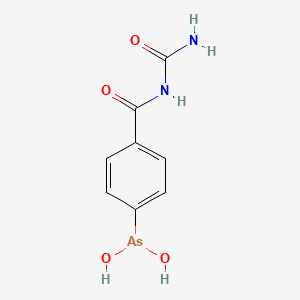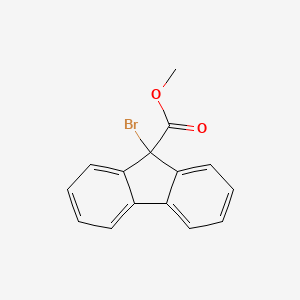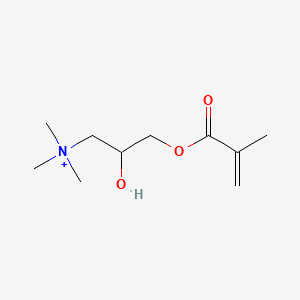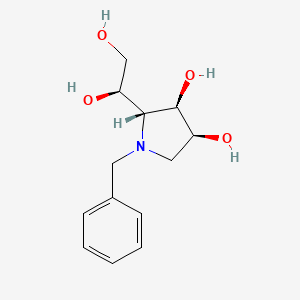
Cetyl salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cetyl salicylate is an ester formed from cetyl alcohol and salicylic acid. It is commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin. This compound is also known for its ability to act as a thickening agent and stabilizer in various personal care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cetyl salicylate can be synthesized through an esterification reaction between cetyl alcohol and salicylic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Around 60-80°C
Catalyst: Concentrated sulfuric acid
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Cetyl salicylate primarily undergoes hydrolysis and esterification reactions. It can be hydrolyzed back into cetyl alcohol and salicylic acid in the presence of a strong acid or base.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to break the ester bond.
Esterification: As mentioned, concentrated sulfuric acid is commonly used as a catalyst.
Major Products Formed
Hydrolysis: Cetyl alcohol and salicylic acid
Esterification: this compound
Aplicaciones Científicas De Investigación
Cetyl salicylate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential anti-inflammatory and skin-soothing properties.
Medicine: Explored for its use in topical formulations to deliver salicylic acid, which has keratolytic and anti-inflammatory effects.
Industry: Widely used in cosmetics and personal care products as an emollient, thickening agent, and stabilizer.
Mecanismo De Acción
Cetyl salicylate exerts its effects primarily through its emollient properties, which help to soften and smooth the skin. When applied topically, it forms a barrier on the skin’s surface, reducing water loss and providing a moisturizing effect. Additionally, the salicylic acid component can penetrate the skin and exert keratolytic and anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Methyl salicylate: Another ester of salicylic acid, commonly used as a topical analgesic.
Ethyl salicylate: Used in fragrances and flavorings.
Butyl salicylate: Employed in cosmetic formulations for its emollient properties.
Uniqueness
Cetyl salicylate is unique among salicylate esters due to its long cetyl chain, which imparts excellent emollient and thickening properties. This makes it particularly suitable for use in cosmetic and personal care products, where it provides both functional and sensory benefits.
Propiedades
Número CAS |
19666-19-4 |
|---|---|
Fórmula molecular |
C23H38O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
hexadecyl 2-hydroxybenzoate |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-23(25)21-18-15-16-19-22(21)24/h15-16,18-19,24H,2-14,17,20H2,1H3 |
Clave InChI |
NHLHASWXBVULGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



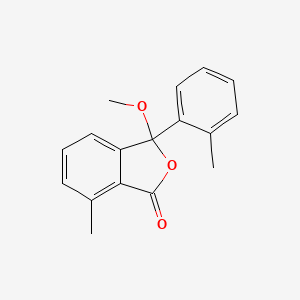
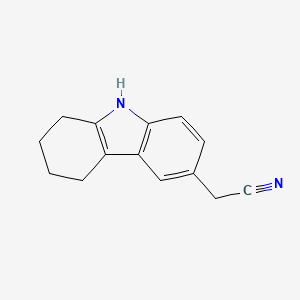
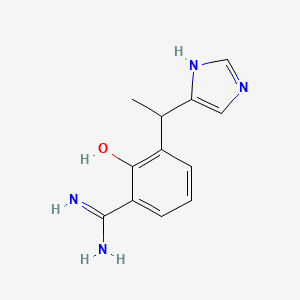
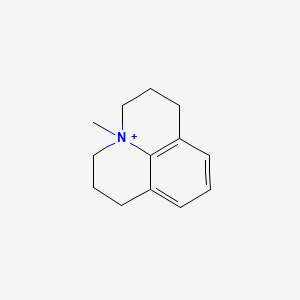
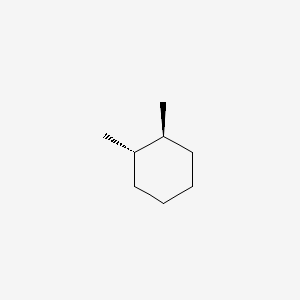
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)
